Cas no 1862-61-9 (2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)-)
1862-61-9 structure
Product Name:2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)-
Numero CAS:1862-61-9
MF:C11H18O2
MW:182.259423732758
CID:164223
PubChem ID:5365912
Update Time:2025-04-19
2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)-
- methyl (Z)-3,7-dimethylocta-2,6-dienoate
- (Z)-Geranic acid, methyl ester
- cis-Geranic acid methyl ester
- Methyl nerolate
- Z-Methyl geranate
- Einecs 217-466-8
- Nerolic acid methyl
- cis-Geranic acid methyl
- (Z)-Geranic acid methyl
- (Z)-3,7-Dimethyl-2,6-octadienoic acid methyl ester
- (2Z)-3,7-Dimethyl-2,6-octadienoic acid methyl ester
- cis-2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester
- 6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (Z)-2
- Methyl(Z)-3,7-dimethylocta-2,6-dienoate
- UNII-VBZ4J48WZZ
- Methyl (2Z)-3,7-dimethyl-2,6-octadienoate #
- Methyl 3,7-dimethyl-2,6-octadienoate
- Geranic acid methyl ester
- NS00012883
- VBZ4J48WZZ
- 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (Z)-
- Q27291753
- SCHEMBL17629195
- 1862-61-9
- 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2Z)-
- DTXSID90883763
- methyl (2Z)-3,7-dimethylocta-2,6-dienoate
- Methyl nerate
- J-003908
-
- Inchi: 1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8-
- Chiave InChI: ACOBBFVLNKYODD-NTMALXAHSA-N
- Sorrisi: O(C)C(/C=C(/C)\CC/C=C(\C)/C)=O
Proprietà calcolate
- Massa esatta: 182.13074
- Massa monoisotopica: 182.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 5
- Complessità: 220
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3A^2
- XLogP3: 3.4
Proprietà sperimentali
- Densità: 0.909
- Punto di ebollizione: 247.4°Cat760mmHg
- Punto di infiammabilità: 109.6°C
- Indice di rifrazione: 1.457
- PSA: 26.3
2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)- Letteratura correlata
-
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